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Compound of Interest

Compound Name: (S)-(+)-4-Methyl-2-pentanol

Cat. No.: B088433

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-4-Methyl-2-pentanol, a chiral secondary alcohol, serves as a valuable building block in
modern organic synthesis. Its stereogenic center provides a strategic entry point for the
introduction of chirality in complex molecules, making it a compound of interest for the
synthesis of enantiomerically pure pharmaceuticals and natural products. This technical guide
provides an in-depth review of its synthesis, physicochemical properties, and applications in
asymmetric transformations, offering detailed experimental protocols and conceptual
frameworks for its use.

Physicochemical Properties

(S)-(+)-4-Methyl-2-pentanol is a colorless liquid with a mild odor.[1] A comprehensive
summary of its key physical and chemical properties is presented in Table 1. Understanding
these properties is crucial for its appropriate handling, storage, and application in synthetic
protocols.
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Property Value Reference(s)
IUPAC Name (2S)-4-methylpentan-2-ol [2]
Synonyms (S)-(-+)-Methyl isobutyl 2]
carbinol, (S)-MIBC
CAS Number 14898-80-7 [2]
Molecular Formula CeH140 [2][3]
Molecular Weight 102.17 g/mol [2][3]
Appearance Colorless liquid [4]
Density 0.802 g/mL at 25 °C [3]
Boiling Point 130-133 °C [5]
Melting Point -90 °C
Refractive Index (n20/D) 1.410-1.411 [3]

Solubility

Limited solubility in water;
miscible with most organic

solvents.

[3]4]

Specific Rotation [a]

Available for the (R)-

enantiomer: -21° (Neat)

[3]

Synthesis of Enantiomerically Pure (S)-(+)-4-Methyl-

2-pentanol

The preparation of enantiopure (S)-(+)-4-Methyl-2-pentanol is primarily achieved through two

key methodologies: the asymmetric reduction of its corresponding prochiral ketone, 4-methyl-2-

pentanone, and the kinetic resolution of the racemic alcohol.

Asymmetric Reduction of 4-Methyl-2-pentanone

The most direct route to (S)-(+)-4-Methyl-2-pentanol is the enantioselective reduction of 4-

methyl-2-pentanone. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral

oxazaborolidine catalyst, is a highly effective and reliable method for this transformation.[1][4]
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[6] Using the (R)-2-Methyl-CBS-oxazaborolidine catalyst directs the hydride from a borane

source to the Re-face of the ketone, yielding the desired (S)-alcohol with high enantiomeric

excess.[3]

Materials:

Borane

Starting Materials

Source (e.g., BH3-SMe2)

Workflow for Asymmetric Reduction of 4-Methyl-2-pentanone

Reaction Step

o

Work-up & Purification Final Product
& CBS Reduction in Anhydrous THF

Quench with MexhanoD—»[Solvem Evaporauor)—»@:unncanon (e.g. Distillation) (S)-(+)-4-Methyl-2-pentarol

(o

(R)-CBS Catalyst
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Asymmetric synthesis of (S)-(+)-4-Methyl-2-pentanol via CBS reduction.

4-Methyl-2-pentanone (=99%)

(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)

Borane dimethyl sulfide complex (BHs-SMez2)

Anhydrous Tetrahydrofuran (THF)

Methanol
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» Saturated aqueous ammonium chloride (NH4Cl)

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon),
add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.).

e Add anhydrous THF and cool the solution to 0 °C.
e Slowly add borane dimethyl sulfide complex (0.6 eq.) to the stirred solution.
e After stirring for 15 minutes at 0 °C, cool the mixture to -78 °C.

e A solution of 4-methyl-2-pentanone (1.0 eq.) in anhydrous THF is added dropwise over 30
minutes, ensuring the internal temperature does not exceed -70 °C.

e The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion (typically
1-2 hours), the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.

e The mixture is allowed to warm to room temperature and the solvent is removed under
reduced pressure.

e The residue is redissolved in diethyl ether and washed sequentially with 1M HCI, saturated
agueous sodium bicarbonate, and brine.

e The organic layer is dried over anhydrous magnesium sulfate (MgSOa), filtered, and
concentrated.

e The crude product is purified by distillation to afford (S)-(+)-4-Methyl-2-pentanol.
Enantiomeric excess can be determined by chiral GC analysis.

Enzymatic Kinetic Resolution of Racemic 4-Methyl-2-
pentanol

Kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture.
Lipases, such as Candida antarctica lipase B (CALB), are highly effective for this purpose.[3] In
the presence of an acyl donor (e.g., vinyl acetate), the lipase selectively catalyzes the acylation
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of the (S)-enantiomer at a significantly higher rate than the (R)-enantiomer. This leaves the
unreacted (R)-enantiomer in high enantiomeric purity. To obtain the (S)-enantiomer, the
resulting ester is then hydrolyzed.

Workflow for Enzymatic Kinetic Resolution

Gacemic (R/S)-4-Methyl-2-pentanoD [Acyl Donor (e.g., Vinyl Acetate)] Lipase (e.g., CALB)
Enzymatic Acylation
[Separation (Chromatographya

6R)-4—Methyl-2-pentanoD

(S)-4-Methyl-2-pentanol

Click to download full resolution via product page

Separation of enantiomers via lipase-catalyzed kinetic resolution.

Materials:
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Racemic 4-Methyl-2-pentanol

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)
Vinyl acetate

Hexane (or other suitable organic solvent)

Sodium hydroxide (for hydrolysis)

Ethanol (for hydrolysis)

Procedure:

In a flask, dissolve racemic 4-methyl-2-pentanol (1.0 eq.) and vinyl acetate (0.6 eq.) in
hexane.

Add immobilized CALB (e.g., 10% w/w of the alcohol).

Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C)
and monitor the reaction progress by GC to approximately 50% conversion.

Once the desired conversion is reached, filter off the enzyme (which can often be washed
and reused).

Remove the solvent under reduced pressure. The resulting mixture contains the (R)-alcohol
and the (S)-acetate.

Separate the (R)-alcohol from the (S)-acetate using column chromatography.

To obtain the (S)-alcohol, hydrolyze the separated (S)-acetate by dissolving it in a mixture of
ethanol and aqueous sodium hydroxide and stirring at room temperature until the reaction is
complete (monitored by TLC or GC).

Work-up the hydrolysis reaction by neutralizing the base, extracting the product with an
organic solvent, drying, and concentrating.

Purify the resulting (S)-(+)-4-Methyl-2-pentanol by distillation.
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Application in Asymmetric Synthesis: A Chiral
Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral
substrate to control the stereochemical outcome of a subsequent reaction.[7] After the new
stereocenter is formed, the auxiliary is removed, yielding an enantiomerically enriched product.
While specific published applications of (S)-(+)-4-Methyl-2-pentanol as a chiral auxiliary are
not widespread, its structure is analogous to other successful chiral alcohols used in
asymmetric synthesis.

The general strategy involves forming an ester or ether linkage between (S)-(+)-4-Methyl-2-
pentanol and a prochiral substrate. The steric bulk of the auxiliary then shields one face of the
molecule, directing the approach of a reagent to the opposite, less-hindered face.
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General Workflow for Using a Chiral Auxiliary

GS)-(+)-4-Methyl-2-pentanoD [Prochiral Substrate (e.g., Carboxylic Acid Derivative)]

Attachment of Auxiliary

[Chiral Intermediate] [Reagent (e.g., Electrophile)j
Diastereoselective Reaction

[Product with Auxiliary]

Cleavage of Auxiliary

v

[Recovered Auxiliara

Enantiomerically Enriched Product

Click to download full resolution via product page

Conceptual workflow for employing (S)-(+)-4-Methyl-2-pentanol as a chiral auxiliary.

Hypothetical Application: Asymmetric Alkylation
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A potential application of (S)-(+)-4-Methyl-2-pentanol is in the diastereoselective alkylation of
an enolate. The alcohol would first be esterified with a carboxylic acid derivative (e.qg.,
propanoic acid). The resulting ester can then be deprotonated to form a chiral enolate. The
bulky isobutyl group of the auxiliary would be expected to direct the incoming electrophile to the
opposite face of the enolate, leading to a high diastereomeric excess (d.e.). Subsequent
hydrolysis of the ester would yield the chiral carboxylic acid and recover the auxiliary.

The expected stereochemical outcomes and yields for such a hypothetical reaction are
summarized in Table 2.

Expected
Electrophile Major Expected
Base Solvent Temp (°C) )
(R-X) Diastereom d.e. (%)
er
Methyl lodide
LDA THF -78 (S,S) >90
(CHsl)
Benzyl
Bromide LHMDS THF -78 (8,9) >95
(BnBr)
Allyl Bromide
(CH2=CHCHz2 NaHMDS Toluene -78 (S,9) >95

Br)

Note: The data in this table is hypothetical and illustrative of expected outcomes based on
established principles of asymmetric synthesis using similar chiral auxiliaries. Actual results
would require experimental validation.

Conclusion

(S)-(+)-4-Methyl-2-pentanol represents a readily accessible and versatile chiral building block
for organic synthesis. Efficient and highly stereoselective methods for its preparation,
particularly the CBS reduction and enzymatic resolutions, make it an attractive starting material
for drug development and natural product synthesis. While its direct application as a chiral
auxiliary is an area ripe for further exploration, the foundational principles of asymmetric
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synthesis strongly support its potential for inducing high levels of stereocontrol in a variety of
chemical transformations. The protocols and conceptual frameworks provided in this guide
offer a solid foundation for researchers to incorporate this valuable chiral alcohol into their
synthetic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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